molecular formula C14H12N4O5S B449290 N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE

N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE

Cat. No.: B449290
M. Wt: 348.34g/mol
InChI Key: WFIMDSKEXYQKAT-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the thiazole ring can introduce various functional groups .

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-{2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its

Properties

Molecular Formula

C14H12N4O5S

Molecular Weight

348.34g/mol

IUPAC Name

N-(2-methoxyphenyl)-N'-[(E)-(5-nitrothiophen-2-yl)methylideneamino]oxamide

InChI

InChI=1S/C14H12N4O5S/c1-23-11-5-3-2-4-10(11)16-13(19)14(20)17-15-8-9-6-7-12(24-9)18(21)22/h2-8H,1H3,(H,16,19)(H,17,20)/b15-8+

InChI Key

WFIMDSKEXYQKAT-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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